Nae-IN-M22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

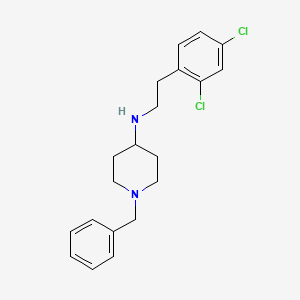

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXQHGRMWPOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nae-IN-M22: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nae-IN-M22 is a novel, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). By reversibly binding to NAE, this compound disrupts the neddylation cascade, a critical post-translational modification pathway. This inhibition leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), resulting in the accumulation of various CRL substrate proteins, including key cell cycle regulators. The stabilization of these anti-proliferative proteins, such as p27 and CDT1, ultimately triggers cell cycle arrest and apoptosis in cancer cells, demonstrating potential as an anti-neoplastic agent. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. The neddylation pathway, a process analogous to ubiquitination, involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins. A key family of proteins regulated by neddylation is the cullin-RING E3 ligases (CRLs), which are the largest family of E3 ubiquitin ligases. The covalent attachment of NEDD8 to the cullin subunit is essential for the catalytic activity of CRLs.

Dysregulation of the neddylation pathway and hyperactivity of CRLs are implicated in the pathogenesis of numerous human cancers. This makes the components of the neddylation cascade attractive targets for therapeutic intervention. This compound has emerged as a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE), the apical enzyme in the neddylation cascade.

Core Mechanism of Action: NAE Inhibition

This compound functions as a direct inhibitor of the NEDD8-activating enzyme (NAE). NAE is a heterodimeric enzyme that initiates the neddylation cascade by activating NEDD8 in an ATP-dependent manner. This compound's inhibition of NAE disrupts this entire downstream pathway.

The primary molecular consequence of NAE inhibition by this compound is the prevention of NEDD8 conjugation to cullin proteins. This abrogation of cullin neddylation renders the associated CRLs inactive. As a result, the substrate proteins that are normally targeted for ubiquitination and subsequent proteasomal degradation by these CRLs accumulate within the cell.

Key substrates of CRLs that are stabilized by this compound treatment include:

-

p27 (Kip1): A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression at the G1/S transition. Its accumulation leads to cell cycle arrest.

-

CDT1: A DNA replication licensing factor. Its accumulation during the S and G2 phases of the cell cycle can lead to DNA re-replication and the induction of DNA damage, ultimately triggering apoptosis.

-

p53: A tumor suppressor protein. While the direct mechanism is still under investigation, inhibition of NAE has been shown to prevent the degradation of p53, leading to its accumulation and the induction of apoptosis.[1]

The culmination of the accumulation of these and other tumor-suppressive CRL substrates is the induction of cell cycle arrest and apoptosis in cancer cells, forming the basis of this compound's anti-cancer activity.

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | GI90 (µM) |

| A549 | Non-Small Cell Lung Cancer | 5.5[2] | 19.3[3] |

| K562 | Chronic Myelogenous Leukemia | 10.21 | Not Reported |

| SK-OV-3 | Ovarian Cancer | 9.26 | Not Reported |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome |

| Nude mice bearing AGS xenografts | Gastric Adenocarcinoma | 60 mg/kg, i.p. once daily for 14 days[3] | Inhibition of tumor growth (Specific tumor growth inhibition data not available)[3] |

Note: Enzymatic IC50, Ki, and Kd values for this compound are not currently available in the public domain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not publicly available. The following sections provide a generalized overview of the methodologies likely employed.

In Vitro NAE Inhibition Assay (Hypothetical Workflow)

A biochemical assay to determine the enzymatic inhibition of NAE by this compound would likely involve monitoring the formation of the NEDD8-E2 thioester conjugate.

Caption: Hypothetical workflow for an in vitro NAE inhibition assay.

Cell Proliferation Assay

The anti-proliferative activity of this compound is typically assessed using assays such as the MTT or SRB assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Viability Measurement:

-

MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.

-

SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 (the concentration at which cell growth is inhibited by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for CRL Substrate Accumulation

To confirm the mechanism of action, western blotting can be used to detect the accumulation of CRL substrates.

-

Cell Lysis: Cancer cells are treated with this compound or vehicle control for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the CRL substrates of interest (e.g., anti-p27, anti-CDT1, anti-p53) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Preclinical Status and Future Directions

This compound is currently characterized as a preclinical research compound. There is no publicly available information to indicate that this compound has entered clinical trials.

Future research should focus on:

-

Determining the enzymatic IC50 of this compound against NAE and its binding affinity (Ki/Kd).

-

Evaluating the anti-proliferative activity of this compound across a broader panel of cancer cell lines.

-

Conducting further in vivo efficacy studies in various cancer models to determine the optimal dosing and treatment schedules and to obtain detailed tumor growth inhibition data.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

-

Exploring potential combination therapies with other anti-cancer agents.

Conclusion

This compound is a promising preclinical NAE inhibitor with a clear mechanism of action that leads to the accumulation of tumor-suppressive proteins and subsequent cancer cell death. The available in vitro and in vivo data support its potential as a therapeutic agent for cancer. Further detailed preclinical studies are warranted to fully elucidate its therapeutic potential and to guide any future clinical development.

References

An In-Depth Technical Guide to NEDD8 Activating Enzyme Inhibitor M22

For Researchers, Scientists, and Drug Development Professionals

Abstract

M22, also known as NAE-IN-M22, is a novel, potent, and selective reversible inhibitor of the NEDD8 Activating Enzyme (NAE). Identified through structure-based virtual screening, M22 exhibits a piperidin-4-amine scaffold and demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Preclinical studies have shown its efficacy in inhibiting tumor growth in vivo. This technical guide provides a comprehensive overview of M22, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to NEDD8 Activating Enzyme (NAE) and the Neddylation Pathway

The neddylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the Neural precursor cell Expressed Developmentally Down-regulated 8 (NEDD8), a ubiquitin-like protein, to substrate proteins. This process is essential for the activity of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases. CRLs are responsible for targeting a plethora of proteins for proteasomal degradation, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage response.

The activation of CRLs is dependent on the neddylation of the cullin subunit. The enzymatic cascade of neddylation is initiated by the NEDD8 Activating Enzyme (NAE), a heterodimer composed of the NAE1 (APPBP1) and UBA3 subunits. NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to the cullin substrate by a NEDD8 E3 ligase. Given the critical role of CRLs in cell survival and proliferation, and their frequent dysregulation in cancer, NAE has emerged as a promising therapeutic target for anticancer drug development.

M22: A Novel NAE Inhibitor

M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) was identified as a selective NAE inhibitor through a structure-based virtual screening of a large small-molecule library. It is a reversible inhibitor that is competitive with ATP. By inhibiting NAE, M22 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn triggers cell cycle arrest and apoptosis in cancer cells.

Chemical Properties of M22

| Property | Value |

| Molecular Formula | C₂₀H₂₄Cl₂N₂ |

| Molecular Weight | 363.32 g/mol |

| CAS Number | 864420-54-2 |

| Synonyms | This compound |

Mechanism of Action of M22

M22 exerts its anticancer effects by directly inhibiting the NEDD8 activating enzyme. This inhibition disrupts the entire neddylation cascade, leading to a series of downstream cellular consequences.

-

Inhibition of NAE: M22 binds to the active site of NAE, preventing the ATP-dependent activation of NEDD8.

-

Blockade of Cullin Neddylation: The inhibition of NAE leads to a decrease in the pool of activated NEDD8 available for conjugation to cullin proteins. This results in a significant reduction in neddylated cullins.

-

Inactivation of Cullin-RING Ligases (CRLs): As cullin neddylation is essential for CRL activity, the reduction in neddylated cullins leads to the inactivation of these E3 ubiquitin ligases.

-

Accumulation of CRL Substrates: Inactivated CRLs are unable to target their substrate proteins for proteasomal degradation. This leads to the accumulation of key tumor-suppressive proteins such as p21 and p27.

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of cell cycle inhibitors like p21 and p27 leads to cell cycle arrest, primarily at the G2/M phase. The overall disruption of cellular homeostasis ultimately triggers the apoptotic cell death pathway.

Signaling Pathway of M22 Action

Nae-IN-M22: A Potent and Selective NEDD8-Activating Enzyme Inhibitor for Cancer Research

An In-depth Technical Guide

Introduction

Nae-IN-M22 is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] First identified through a structure-based virtual screening of a small molecule library, this compound, also known as M22, has emerged as a promising lead compound in the development of novel anti-cancer therapeutics.[4] Its chemical name is 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Proposed Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on its chemical structure, a plausible and efficient synthetic route involves the reductive amination of 1-benzyl-4-piperidone with 2-(2,4-dichlorophenyl)ethan-1-amine. This common and versatile reaction in medicinal chemistry is widely used for the synthesis of N-substituted piperidine derivatives.

The proposed two-step synthesis would proceed as follows:

-

Imine Formation: 1-benzyl-4-piperidone is reacted with 2-(2,4-dichlorophenyl)ethan-1-amine in a suitable solvent, such as methanol or dichloromethane, often in the presence of a mild acid catalyst, to form the corresponding imine intermediate.

-

Reduction: The imine is then reduced to the final secondary amine, this compound, using a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a common and mild reagent for this transformation, offering high selectivity and good yields.

The final product would then be purified using standard techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Inhibition of the NEDDylation Pathway

This compound exerts its biological effects by inhibiting the NEDD8-activating enzyme (NAE), the crucial E1 enzyme in the NEDDylation pathway. This pathway is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.

The primary substrates of the NEDDylation pathway are the cullin proteins, which are scaffold components of the Cullin-RING E3 ubiquitin ligases (CRLs). The attachment of NEDD8 to a cullin protein is essential for the activity of the CRL complex. CRLs, in turn, are responsible for targeting a wide range of proteins for proteasomal degradation, including key regulators of the cell cycle and cell survival.

By inhibiting NAE, this compound prevents the activation and subsequent transfer of NEDD8 to cullins. This leads to the inactivation of CRLs and the accumulation of their substrates, such as the cell cycle inhibitors p27 and CDT1. The accumulation of these proteins can trigger cell cycle arrest, senescence, and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on efficient protein turnover.

Caption: The NEDDylation pathway and the inhibitory action of this compound.

Biological Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.

In Vitro Activity

The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Non-small cell lung cancer | 5.5 |

| HCT116 | Colorectal carcinoma | 6.2 |

| AGS | Gastric adenocarcinoma | 7.8 |

| PC-3 | Prostate cancer | 9.1 |

| MCF-7 | Breast cancer | 10.3 |

In A549 cells, this compound has been shown to induce apoptosis in a dose-dependent manner.

In Vivo Activity

The anti-tumor efficacy of this compound has been demonstrated in a xenograft model using AGS gastric adenocarcinoma cells in nude mice. Intraperitoneal administration of this compound at a dose of 60 mg/kg resulted in significant tumor growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: General experimental workflows for cell-based assays.

Conclusion

This compound is a valuable research tool for investigating the role of the NEDDylation pathway in cancer biology. Its potent and selective inhibition of NAE provides a means to probe the downstream consequences of CRL inactivation. The data presented in this guide highlight the anti-proliferative and pro-apoptotic effects of this compound in various cancer models, underscoring its potential as a lead compound for the development of novel cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.

References

The Biological Function of NEDD8 Activating Enzyme: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the NEDD8 Activating Enzyme (NAE), detailing its central role in the neddylation cascade, its impact on cellular signaling and disease, and its validation as a therapeutic target. It includes quantitative data on inhibitors, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction: The Pivotal Role of NEDD8 Activating Enzyme

Post-translational modifications are critical for regulating protein function and maintaining cellular homeostasis. Neddylation is one such modification, involving the covalent attachment of the NEural precursor cell-expressed Developmentally Down-regulated 8 (NEDD8) protein to substrate proteins. This process is analogous to ubiquitination and is essential for a multitude of cellular activities.[1][2] At the apex of this cascade is the NEDD8 Activating Enzyme (NAE) , the E1 enzyme that initiates the entire process.[3]

NAE's primary function is to activate NEDD8 in an ATP-dependent reaction, making it competent for transfer to downstream enzymes and eventual attachment to a substrate. The most critical and well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By activating CRLs, the NAE-driven neddylation pathway controls the degradation of numerous proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.

Dysregulation and overactivation of the neddylation pathway have been strongly implicated in the pathogenesis of multiple human cancers, making NAE a compelling target for anticancer drug development. The development of NAE inhibitors, such as pevonedistat (MLN4924), has validated this approach, with these agents demonstrating significant anti-tumor activity by inducing cell cycle arrest, apoptosis, and senescence.

The Neddylation Enzymatic Cascade

The conjugation of NEDD8 to its substrates is a sequential three-step enzymatic cascade initiated by NAE.

-

Activation (E1): The process begins with the NAE, a heterodimer composed of NAE1 (also known as APPBP1) and UBA3. NAE utilizes ATP to adenylate the C-terminus of the NEDD8 protein. Subsequently, the activated NEDD8 is transferred to a catalytic cysteine residue within UBA3, forming a high-energy thioester bond.

-

Conjugation (E2): The thioester-linked NEDD8 is then transferred from NAE to the active site cysteine of a NEDD8-conjugating enzyme (E2). The two primary E2 enzymes in this pathway are UBE2M (also known as UBC12) and UBE2F.

-

Ligation (E3): Finally, a substrate-specific NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a specific lysine residue on the target protein. For cullin proteins, the RING box proteins RBX1 and RBX2 can function as NEDD8 E3 ligases.

This process is reversible; NEDD8 can be removed from substrates by deneddylases, such as the COP9 signalosome (CSN) complex.

References

- 1. benchchem.com [benchchem.com]

- 2. Neddylation: a novel modulator of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nedd8-Activating Enzyme (NAE) Inhibitors in Oncology: A Technical Overview

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Neddylation is a post-translational modification process analogous to ubiquitination that is essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The Nedd8-activating enzyme (NAE) initiates the neddylation cascade and has emerged as a key therapeutic target in oncology. Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of tumor-suppressive CRL substrates and ultimately inducing cancer cell death. This technical guide provides an in-depth overview of NAE inhibitors, their mechanism of action, and their therapeutic potential in cancer treatment.

The Neddylation Pathway

The neddylation pathway is a three-step enzymatic cascade involving the Nedd8-activating enzyme (E1), Nedd8-conjugating enzyme (E2), and a substrate-specific Nedd8-E3 ligase.

-

Activation: NAE, a heterodimer composed of NAEβ (APPBP1) and UBA3 subunits, activates the ubiquitin-like protein Nedd8 in an ATP-dependent manner. This results in the formation of a high-energy thioester bond between NAE and Nedd8.

-

Conjugation: The activated Nedd8 is then transferred to a Nedd8-conjugating enzyme, UBE2M (Ubc12) or UBE2F.

-

Ligation: Finally, a Nedd8-E3 ligase facilitates the transfer of Nedd8 from the E2 enzyme to a lysine residue on the cullin subunit of a CRL complex.

Neddylation of the cullin scaffold protein induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. This activation allows the CRL to polyubiquitinate its specific substrates, targeting them for proteasomal degradation.

Caption: The Neddylation enzymatic cascade leading to CRL activation and substrate degradation.

Mechanism of Action of NAE Inhibitors

NAE inhibitors are potent and specific small molecules that target the NAE enzyme. The pioneering NAE inhibitor, pevonedistat (MLN4924), forms a covalent adduct with Nedd8 in the NAE active site, effectively trapping the Nedd8 as a pevonedistat-Nedd8 adduct and preventing its transfer to the E2 conjugating enzyme. This blockade of the neddylation cascade leads to the inactivation of CRLs.

The inactivation of CRLs results in the accumulation of their specific substrates, many of which are tumor suppressors or cell cycle inhibitors. For example, the accumulation of p27 and CDT1, substrates of the SKP2 and DDB1-CUL4A CRL complexes, respectively, leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of NAE inhibitors, leading to CRL inactivation and tumor-suppressive outcomes.

Efficacy of NAE Inhibitors

The anti-tumor activity of NAE inhibitors has been demonstrated in a wide range of preclinical models and clinical trials. Pevonedistat has shown potent anti-proliferative effects across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) for Pevonedistat |

| HCT-116 | Colon Carcinoma | 47 |

| A375 | Malignant Melanoma | 120 |

| Ramos | Burkitt's Lymphoma | 33 |

| U2OS | Osteosarcoma | 60 |

| THP-1 | Acute Myeloid Leukemia | 25 |

Data compiled from multiple preclinical studies.

In vivo studies using xenograft models have also demonstrated significant tumor growth inhibition upon treatment with NAE inhibitors. For instance, in a Ramos lymphoma xenograft model, pevonedistat treatment resulted in significant tumor regression.

Experimental Protocols for Evaluating NAE Inhibitors

The evaluation of NAE inhibitors involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic efficacy.

Western Blotting for Nedd8 Conjugates and CRL Substrates

This assay is crucial for confirming the on-target activity of NAE inhibitors.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the NAE inhibitor for a specified duration (e.g., 24 hours).

-

Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against Nedd8, cullins (e.g., CUL1, CUL4A), and CRL substrates (e.g., p27, CDT1).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Experimental workflow for Western blot analysis of NAE inhibitor activity.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of NAE inhibitors on cancer cells.

Methodology for Cell Viability (MTS Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the NAE inhibitor for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Methodology for Apoptosis (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with the NAE inhibitor for 48 hours.

-

Cell Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.

Clinical Development of NAE Inhibitors

Pevonedistat has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors. In patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), pevonedistat in combination with azacitidine has shown promising results. Clinical trials are ongoing to further evaluate the efficacy and safety of NAE inhibitors in various cancer types.

Conclusion

NAE inhibitors represent a novel class of anti-cancer agents with a distinct mechanism of action. By targeting the neddylation pathway, these inhibitors induce the accumulation of tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells. The robust preclinical data and promising clinical trial results for pevonedistat highlight the therapeutic potential of NAE inhibition in oncology. Further research is warranted to explore the full potential of this therapeutic strategy, including the development of next-generation NAE inhibitors and the identification of predictive biomarkers to guide patient selection.

The NAE-IN-M22 Inhibitor: A Technical Guide to its Core Target and Mechanism of Action

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nae-IN-M22 is a potent and selective reversible inhibitor of the NEDD8-activating enzyme (NAE)[1][2]. Contrary to some initial postulations, the direct target of this compound is not the MDM2 protein. Instead, its mechanism of action is centered on the inhibition of the NAE, a critical upstream enzyme in the neddylation cascade. This inhibition leads to a disruption of cullin-RING ligase (CRL) activity, which in turn affects the stability of numerous proteins, including those involved in the p53-MDM2 signaling axis. This guide provides a comprehensive technical overview of this compound, its target protein NAE, binding interactions, and the downstream cellular consequences, with a particular focus on the indirect effects on the p53 pathway.

Target Protein: NEDD8-Activating Enzyme (NAE)

The primary molecular target of this compound is the NEDD8-activating enzyme (NAE), the E1 enzyme in the neddylation pathway[1][2]. NAE is a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits[3]. This enzyme is responsible for the initial step in the neddylation cascade: the ATP-dependent activation of the ubiquitin-like protein NEDD8. This activation is crucial for the subsequent transfer of NEDD8 to a conjugating enzyme (E2) and ultimately to substrate proteins, most notably the cullin subunits of CRLs. The neddylation of cullins is essential for the proper function of these E3 ubiquitin ligases, which regulate the degradation of a plethora of cellular proteins involved in critical processes like cell cycle progression, DNA replication, and signal transduction.

This compound Binding Site and Affinity

This compound acts as a reversible and ATP-competitive inhibitor of NAE. This indicates that this compound likely binds to the ATP-binding site within the catalytic domain of the NAE, thereby preventing the adenylation of NEDD8, the first step in its activation. While the precise crystallographic details of the this compound-NAE complex are not extensively publicly available, its competitive nature with ATP strongly suggests this binding mode.

Quantitative Data for this compound Activity

| Parameter | Value | Cell Line | Notes | Reference |

| GI50 | 5.5 µM | A549 | Growth inhibition 50. | |

| GI90 | 19.3 µM | A549 | Growth inhibition 90. |

The Neddylation Signaling Pathway and the Impact of this compound

The neddylation pathway is a crucial post-translational modification system. Inhibition of NAE by this compound sets off a cascade of downstream effects.

Caption: Inhibition of NAE by this compound disrupts the neddylation cascade, leading to the accumulation of CRL substrates and indirect stabilization of p53.

By inhibiting NAE, this compound prevents the neddylation of cullins, which renders the CRLs inactive. This leads to the accumulation of various CRL substrate proteins that would normally be targeted for proteasomal degradation. Among these substrates are key cell cycle regulators like p27 and CDT1. The accumulation of these proteins contributes to cell cycle arrest and apoptosis.

The connection to the p53-MDM2 pathway is indirect. While MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, its activity is not directly inhibited by this compound. However, the cellular stress induced by the disruption of the neddylation pathway can lead to the stabilization and activation of p53. Some reports indicate that NAE inhibition prevents the degradation of p53. This stabilization of p53 can then trigger downstream pro-apoptotic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NAE inhibitors like this compound.

In Vitro NAE Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to inhibit the NAE-catalyzed transfer of NEDD8.

Materials:

-

Recombinant human NAE1/UBA3 heterodimer

-

Fluorescently labeled NEDD8 (e.g., TAMRA-NEDD8)

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

-

This compound stock solution in DMSO

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO (for control wells).

-

Add 5 µL of NAE solution (e.g., 20 nM final concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 10 µL of a solution containing fluorescently labeled NEDD8 (e.g., 50 nM final concentration) and ATP (e.g., 10 µM final concentration).

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Neddylation Assay (Western Blot)

This assay determines the effect of this compound on the neddylation of cullins within a cellular context.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibodies: anti-CUL1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM) or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CUL1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

-

Analyze the band intensities. Inhibition of NAE will result in a decrease in the higher molecular weight band (neddylated cullin) and an increase in the lower molecular weight band (un-neddylated cullin).

Caption: Workflow for the in vitro and cell-based characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the neddylation pathway. Its primary and direct target is the NEDD8-activating enzyme (NAE), not MDM2. By inhibiting NAE in an ATP-competitive manner, this compound disrupts the function of cullin-RING ligases, leading to the accumulation of their substrates. This disruption of cellular homeostasis can indirectly lead to the stabilization of the p53 tumor suppressor protein and the induction of apoptosis. Understanding the precise mechanism of action of this compound is crucial for its application in cancer research and for the development of novel therapeutics targeting the neddylation pathway.

References

Early Research on Nae-IN-M22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Nae-IN-M22, a novel, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE). The information presented here is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Concepts and Mechanism of Action

This compound, also referred to as M22, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. Neddylation is a post-translational modification process analogous to ubiquitination, which plays a crucial role in the regulation of various cellular processes. The primary substrates of the neddylation pathway are the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.

By inhibiting NAE, this compound prevents the activation and subsequent transfer of NEDD8 to CRLs. This disruption of the neddylation cascade leads to the inactivation of CRLs, resulting in the accumulation of their downstream substrates. Several of these substrates are key regulators of cell cycle progression and apoptosis, such as p27 and CDT1. The stabilization of these anti-proliferative proteins is believed to be a primary driver of the anti-tumor activity of this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| GI50 | A549 (Non-small cell lung cancer) | 5.5 µM | [2][3] |

| GI90 | A549 (Non-small cell lung cancer) | 19.3 µM | [2] |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| Nude Mice | AGS (Gastric adenocarcinoma) Xenograft | 60 mg/kg, intraperitoneal injection, once daily for 14 days | Tumor growth inhibition | [2] |

Table 3: Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H24Cl2N2 | |

| Molecular Weight | 363.33 Da | |

| Synonyms | NEDD8 inhibitor M22, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-4-piperidinamine |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its evaluation.

References

- 1. Collection - Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - ACS Chemical Biology - Figshare [acs.figshare.com]

- 2. Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Nae-IN-M22 and Cullin-RING Ligases for Researchers and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, with Cullin-RING ligases (CRLs) representing the largest family of E3 ubiquitin ligases. The activity of CRLs is exquisitely regulated by a post-translational modification known as neddylation, a process initiated by the NEDD8-activating enzyme (NAE). Dysregulation of the neddylation pathway is implicated in the pathogenesis of numerous diseases, including cancer, making NAE a compelling therapeutic target. This technical guide provides a comprehensive overview of Nae-IN-M22, a potent and selective non-covalent inhibitor of NAE, and its interaction with the Cullin-RING ligase machinery. We present detailed quantitative data on its biological activity, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to Cullin-RING Ligases (CRLs)

Cullin-RING ligases (CRLs) are a major family of E3 ubiquitin ligases that play a pivotal role in targeting a vast number of proteins for ubiquitin-mediated degradation by the 26S proteasome.[1][2] It is estimated that CRLs are responsible for the ubiquitination of approximately 20% of proteins regulated by the UPS in mammalian cells.[2]

2.1 Structure and Composition of CRLs

CRLs are multi-subunit complexes characterized by a modular architecture.[3] The core components of a typical CRL complex include:

-

A Cullin (CUL) protein: This acts as a scaffold, bridging the other components of the complex. Humans have eight cullin proteins: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and CUL9.[2]

-

A RING-box protein (RBX1 or RBX2): This subunit possesses the catalytic activity, recruiting the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin.

-

An adaptor protein (in most cases): This protein links the cullin scaffold to the substrate recognition subunit. For example, in SCF complexes (a subtype of CRL1), SKP1 acts as the adaptor.

-

A substrate recognition subunit (SRS): This component provides the specificity for the CRL complex by binding to specific target proteins. The diversity of SRSs contributes to the vast number of substrates targeted by CRLs.

2.2 Regulation of CRL Activity by Neddylation

The activity of CRLs is critically dependent on a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process is analogous to ubiquitination and involves a three-enzyme cascade:

-

E1 Activating Enzyme (NAE): The NEDD8-activating enzyme (NAE), a heterodimer of NAEα (APP-BP1) and NAEβ (UBA3), activates NEDD8 in an ATP-dependent manner.

-

E2 Conjugating Enzyme: The activated NEDD8 is then transferred to an E2 conjugating enzyme (e.g., UBE2M or UBE2F).

-

E3 Ligase: While the CRL itself is the E3 for the substrate, a separate E3 ligase is involved in the transfer of NEDD8 to the cullin.

Neddylation induces a conformational change in the cullin scaffold, which is essential for the proper positioning of the RBX subunit and the E2 enzyme, thereby promoting efficient ubiquitin transfer to the substrate.

This compound: A Potent Inhibitor of the Neddylation Pathway

This compound is a potent, selective, and reversible non-covalent inhibitor of the NEDD8-activating enzyme (NAE). By targeting the initial step of the neddylation cascade, this compound effectively blocks the activity of all CRLs.

3.1 Mechanism of Action

This compound inhibits NAE, preventing the activation of NEDD8. This disruption of the neddylation pathway leads to the accumulation of un-neddylated cullins, rendering the CRL complexes inactive. Consequently, the ubiquitination and subsequent degradation of CRL substrates are inhibited. This leads to the stabilization and accumulation of key regulatory proteins, such as the cell cycle inhibitors p27 and CDT1, which can induce cell cycle arrest and apoptosis in cancer cells.

Figure 1: Signaling pathway of CRL activation and inhibition by this compound.

Quantitative Data on this compound Activity

The biological activity of this compound has been characterized in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (hours) |

| A549 | Non-small cell lung cancer | GI50 | 5.5 | 48 |

| A549 | Non-small cell lung cancer | GI90 | 19.3 | 48 |

| K562 | Chronic myelogenous leukemia | IC50 | 10.21 | 48 |

| SK-OV-3 | Ovarian cancer | IC50 | 9.26 | 48 |

Data sourced from Benchchem.

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| AGS | Gastric adenocarcinoma | 60 mg/kg, i.p. once daily for 14 days | Inhibition of tumor growth |

Data sourced from MedchemExpress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Cullin-RING ligases.

5.1 In Vitro NAE Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against NAE.

Materials:

-

Recombinant human NAE (NAEα/NAEβ)

-

Recombinant human UBE2M (or UBE2F)

-

Recombinant human NEDD8

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

Detection reagent (e.g., fluorescently labeled NEDD8 or an antibody-based detection system)

-

96-well microplate (black, for fluorescence assays)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

-

In a 96-well plate, add the assay buffer, ATP, and the diluted this compound or vehicle control (DMSO).

-

Add recombinant NAE to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of recombinant UBE2M and NEDD8 to each well.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detect the formation of the UBE2M-NEDD8 conjugate using an appropriate detection method (e.g., fluorescence polarization, TR-FRET, or Western blot with an anti-NEDD8 antibody).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for an in vitro NAE inhibition assay.

5.2 In Vitro Ubiquitination Assay

This protocol describes a method to assess the ubiquitination of a specific substrate by a CRL in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (appropriate for the CRL being tested)

-

Recombinant CRL complex (or its individual purified components)

-

Recombinant substrate protein

-

Recombinant ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound or other inhibitors (optional)

-

SDS-PAGE sample buffer

-

Western blot apparatus and reagents

-

Antibodies against the substrate and ubiquitin

Procedure:

-

Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate protein.

-

If testing an inhibitor, add it to the reaction mixture and pre-incubate as needed.

-

Initiate the reaction by adding the CRL complex.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody specific to the substrate to detect the appearance of higher molecular weight ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

5.3 Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plate

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the neddylation pathway and Cullin-RING ligases in various biological processes. Its potent and selective inhibition of NAE provides a means to dissect the downstream consequences of CRL inactivation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the NAE-CRL axis in cancer and other diseases. Further research into the pharmacokinetics and pharmacodynamics of this compound and similar compounds will be crucial for their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Nae-IN-M22

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Nae-IN-M22, a selective and reversible inhibitor of the NEDD8 activating enzyme (NAE). The following protocols are intended as a guide for utilizing this compound in cell culture-based assays to explore its mechanism of action and anti-cancer properties.

Introduction

This compound is a potent small molecule inhibitor of the NEDD8 activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] Neddylation is a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of various proteins involved in cell cycle progression and other key cellular processes. By inhibiting NAE, this compound disrupts the neddylation of CRLs, leading to the accumulation of CRL substrate proteins such as p27 and CDT1, and can prevent the degradation of tumor suppressor proteins like p53.[1][4] This disruption of protein homeostasis can induce apoptosis in cancer cells, making this compound a compound of interest for cancer research and drug development.

Mechanism of Action

This compound functions by selectively and reversibly inhibiting the NEDD8 activating enzyme. This inhibition blocks the transfer of NEDD8 to its conjugating enzyme, thereby preventing the neddylation and activation of Cullin-RING ligases. The subsequent accumulation of CRL substrates, such as the cell cycle inhibitors p27 and CDT1, leads to cell cycle arrest and apoptosis.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity in the A549 human lung carcinoma cell line.

| Parameter | Cell Line | Value | Reference |

| GI50 | A549 | 5.5 µM | |

| GI90 | A549 | 19.3 µM | |

| Apoptosis Induction | A549 | 15-30 µM (at 36h) |

Experimental Protocols

A549 Cell Culture Protocol

This protocol describes the standard procedure for maintaining and propagating the A549 cell line, a commonly used model for lung cancer research and the cell line in which this compound has been characterized.

Materials:

-

A549 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of A549 cells.

Materials:

-

A549 cells

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for analyzing the protein levels of CRL substrates (e.g., p27, CDT1) and p53 in A549 cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p27, anti-CDT1, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in A549 cells treated with this compound using flow cytometry.

Materials:

-

A549 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 36 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

References

Application Notes and Protocols for Nae-IN-M22 in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nae-IN-M22 is a potent, selective, and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2] The NAE enzyme is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ligases (CRLs).[3][4] In various cancers, including non-small cell lung cancer (NSCLC), the neddylation pathway is often overactivated.[5] Inhibition of NAE by this compound disrupts the activity of CRLs, leading to the accumulation of tumor-suppressive proteins such as p27 and CDT1, and preventing the degradation of p53. This disruption of protein degradation ultimately induces apoptosis in cancer cells, making NAE inhibitors like this compound a promising class of anti-cancer agents.

These application notes provide detailed protocols for the use of this compound in A549 human lung adenocarcinoma cells, a common model for NSCLC research. The included protocols cover the assessment of cell viability, induction of apoptosis, and analysis of protein expression by western blotting.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound on A549 cells.

Table 1: Cell Viability (Growth Inhibition) of A549 Cells Treated with this compound for 48 hours

| Parameter | Value (µM) |

| GI50 | 5.5 |

| GI90 | 19.3 |

Table 2: Apoptosis Induction in A549 Cells Treated with this compound for 36 hours

| Concentration Range (µM) for Apoptosis Induction |

| 15 - 30 |

Signaling Pathway

Inhibition of the NEDD8-activating enzyme (NAE) by this compound disrupts the neddylation cascade, which is crucial for the function of Cullin-RING E3 ligases (CRLs). This leads to the accumulation of CRL substrate proteins that are normally targeted for proteasomal degradation. The accumulation of these proteins, such as the cell cycle inhibitor p27 and the DNA replication licensing factor CDT1, along with the stabilization of the tumor suppressor p53, triggers cell cycle arrest and apoptosis.

Caption: Signaling pathway of this compound in A549 cells.

Experimental Protocols

Cell Culture

A549 cells should be cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

A549 cells

-

Complete RPMI 1640 medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 µM).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Caption: Experimental workflow for the cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

A549 cells

-

Complete RPMI 1640 medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at the desired concentrations (e.g., 0, 15, 30 µM) for 36 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Experimental workflow for the apoptosis assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the neddylation pathway following treatment with this compound.

Materials:

-

A549 cells

-

Complete RPMI 1640 medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-CDT1, anti-p53, anti-NEDD8, anti-Cullin, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at appropriate concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting neddylation as a novel approach to lung cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Nae-IN-M22 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nae-IN-M22, also known as NEDD8 inhibitor M22, is a selective and reversible inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] The NAE enzyme is a critical component of the neddylation pathway, which is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, this compound disrupts the CRL-mediated degradation of various proteins involved in key cellular processes, including cell cycle regulation, leading to apoptosis and inhibition of tumor growth.[1] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo mouse models, based on available preclinical data.

Data Presentation

Table 1: this compound In Vivo Dosage and Administration

| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |

| This compound | 60 mg/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Nude mice | AGS gastric adenocarcinoma xenografts |

Table 2: Pevonedistat (MLN4924) In Vivo Dosages and Administration (for reference)

| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |

| Pevonedistat (MLN4924) | 30 mg/kg | Subcutaneous (s.c.) | Twice daily for 14 days | Nude mice | SJSA-1 osteosarcoma xenografts | |

| Pevonedistat (MLN4924) | 60 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 days | NOD/SCID mice | CEM T-cell acute lymphoblastic leukemia xenografts | |

| Pevonedistat (MLN4924) | 60 mg/kg | Not specified | Not specified | MPL W515L transplanted mice | Myelofibrosis | |

| Pevonedistat (MLN4924) | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 32 days | Nu/Nu nude mice | ME-180 and HeLa cervical cancer xenografts | |

| Pevonedistat (MLN4924) | 90 mg/kg | Intraperitoneal (i.p.) | Single dose | BALB/c mice | CT26WT colon carcinoma |

Signaling Pathway

The neddylation pathway plays a crucial role in the regulation of protein degradation. Inhibition of the NEDD8-activating enzyme (NAE) by this compound is the initial step in blocking this cascade.

Caption: this compound inhibits the NEDD8-activating enzyme (NAE), blocking the neddylation cascade.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol is based on the study of this compound in an AGS gastric adenocarcinoma xenograft model.

1. Animal Model:

-

Species: Mouse

-

Strain: Nude (athymic) mice, 5-6 weeks old.

-

Supplier: Charles River Laboratories or equivalent.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

-

Cell Line: AGS human gastric adenocarcinoma cells.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Implantation: Subcutaneously inject 5 x 10^6 AGS cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

4. This compound Formulation and Administration:

-

Formulation: A suggested formulation for intraperitoneal injection is to dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh on each day of dosing.

-

Dosage: 60 mg/kg body weight.

-

Administration: Administer the drug solution or vehicle control intraperitoneally (i.p.) once daily for 14 consecutive days.

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

(Optional) Process tumor tissue for pharmacodynamic marker analysis (e.g., Western blot for neddylated Cullins, immunohistochemistry for proliferation and apoptosis markers).

6. Statistical Analysis:

-

Analyze the data using appropriate statistical methods, such as a Student's t-test or ANOVA, to compare tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

References

Application Notes and Protocols: Detecting Protein Neddylation via Western Blot Following Nae-IN-M22 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neddylation is a critical post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This process is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the degradation of numerous proteins involved in key cellular processes such as cell cycle control, DNA replication, and signal transduction. The dysregulation of the neddylation pathway is implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.

Nae-IN-M22 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the neddylation cascade.[1] By inhibiting NAE, this compound blocks the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as the cell cycle inhibitors p27 and CDT1, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]